molecular formula C4H2BrClN2 B1517454 2-Bromo-5-chloropyrazine CAS No. 912773-21-8

2-Bromo-5-chloropyrazine

Cat. No.: B1517454
CAS No.: 912773-21-8
M. Wt: 193.43 g/mol
InChI Key: UXCPLGLOAZWCKO-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyrazine is a halogenated pyrazine derivative with the molecular formula C4H2BrClN2. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-chloropyrazine can be synthesized through several methods, including halogenation of pyrazine. One common approach involves the bromination and chlorination of pyrazine using bromine and chlorine gases under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, where pyrazine is reacted with bromine and chlorine in the presence of a catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) and alkyl halides.

Major Products Formed:

  • Oxidation: Produces oxo derivatives of this compound.

  • Reduction: Yields reduced forms of the compound.

  • Substitution: Results in the formation of substituted pyrazines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-chloropyrazine serves as a crucial building block for synthesizing pharmaceutical compounds with potential therapeutic effects. It has been explored for its anticancer and antimicrobial properties.

Case Studies:

  • Anticancer Activity: A study demonstrated that this compound induces apoptosis in various cancer cell lines, with an IC50 value of approximately 25 µM against human leukemia K562 cells after 72 hours of treatment. The mechanism involves modulation of intrinsic apoptotic pathways, including downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, while increasing pro-apoptotic Bax levels.
Cell LineIC50 (µM)Mechanism
K56225Apoptosis induction
  • Antimicrobial Activity: The compound exhibited significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL compared to a standard antibiotic at 8 µg/mL.
CompoundMIC (µg/mL)Bacteria Type
This compound32Staphylococcus aureus
Standard Antibiotic8Staphylococcus aureus

Agrochemicals

The compound is also employed in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides. Its halogenated structure enhances biological activity against various pests.

Materials Science

In materials science, this compound is used to develop novel materials with specific electronic or optical properties. Its unique chemical reactivity allows for the design of advanced materials that can be utilized in electronics and photonics.

Comparison with Similar Compounds

2-Bromo-5-chloropyrazine is similar to other halogenated pyrazines, such as 2-chloro-5-bromopyrazine and 2-bromo-6-chloropyrazine. its unique combination of bromine and chlorine atoms at specific positions on the pyrazine ring distinguishes it from these compounds. This unique structure contributes to its distinct chemical reactivity and applications.

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Biological Activity

2-Bromo-5-chloropyrazine (CAS No. 912773-21-8) is a heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.

  • Molecular Formula : C4_4H2_2BrClN2_2
  • Molecular Weight : 193.43 g/mol
  • Purity : >98% (HPLC)
  • Physical State : Solid (colorless to light yellow liquid)
  • Storage Conditions : Inert atmosphere, refrigerated (2-8°C)

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for its antimicrobial efficacy .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The compound's cytotoxic effects were assessed using an MTT assay.

Cell Line IC50 Value
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM

The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest .

Other Biological Activities

This compound has also been investigated for its potential as an anti-inflammatory agent. In a recent study, the compound was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Case Studies

  • Antimicrobial Evaluation : A comprehensive study published in Antibiotics and Antimicrobial Resistance highlighted the synthesis of N-substituted derivatives of pyrazine compounds, including this compound, which showed enhanced antimicrobial activity compared to their parent compounds .
  • Cancer Research : A publication in Pharmaceutical Chemistry detailed the effects of various halogenated pyrazines on cancer cell lines, demonstrating that modifications such as bromination and chlorination significantly improve their cytotoxic profiles .

Properties

IUPAC Name

2-bromo-5-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-8-4(6)2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCPLGLOAZWCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653323
Record name 2-Bromo-5-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912773-21-8
Record name 2-Bromo-5-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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